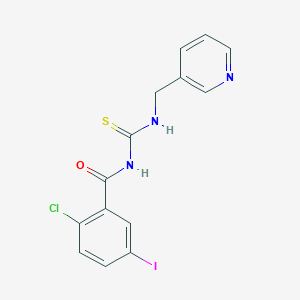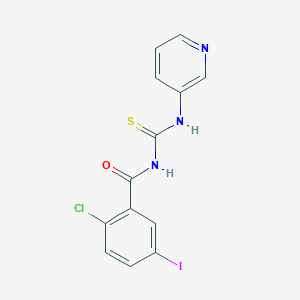
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound with the molecular formula C14H11ClIN3OS and a molecular weight of 431.7 g/mol. This compound is characterized by the presence of chloro, iodo, and pyridinyl groups attached to a benzamide core, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) in acetone. This reaction forms the benzoyl isothiocyanate intermediate.
Addition of Pyridin-3-ylmethylamine: The benzoyl isothiocyanate intermediate is then reacted with pyridin-3-ylmethylamine to form the desired thiourea derivative.
Iodination: The final step involves the iodination of the thiourea derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.
Complexation: The compound can form complexes with transition metals, which can be useful in various catalytic and analytical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
科学研究应用
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the iodo group, which may affect its reactivity and biological activity.
5-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
属性
分子式 |
C14H11ClIN3OS |
|---|---|
分子量 |
431.7g/mol |
IUPAC 名称 |
2-chloro-5-iodo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClIN3OS/c15-12-4-3-10(16)6-11(12)13(20)19-14(21)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H2,18,19,20,21) |
InChI 键 |
NPPZXHGKPHHNIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
规范 SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-cyanophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398925.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B398926.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2E)-2-pentan-2-ylidenehydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398927.png)
![N-(4-fluorophenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398928.png)
![N-(4-iodophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398929.png)
![N-(5-chloro-2-methylphenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398930.png)
![N-(4-bromophenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398934.png)
![2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B398935.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398940.png)
![5-bromo-2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B398941.png)
![N-(5-bromo-2-chlorobenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B398942.png)

![5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B398947.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-5-bromonaphthalene-1-carboxamide](/img/structure/B398948.png)
